REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH2:8].[CH:9](OC)(OC)OC.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][CH3:9] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=NC=C1)N
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant dark brown material was dissolved in THF (40 mL)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous NH4Cl solution (15 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
|
WASH
|
Details
|
the residue further washed with EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated off in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over alumina (10% EtOAc in n-hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |